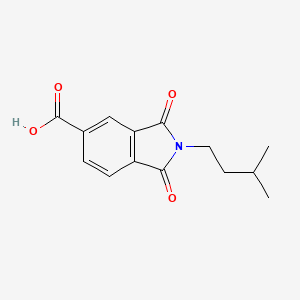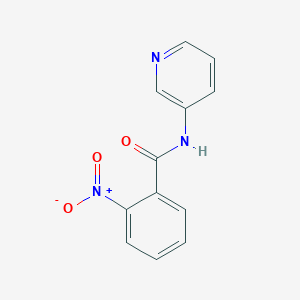
2-nitro-N-pyridin-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-nitro-N-pyridin-3-ylbenzamide” is a chemical compound with the CAS Number: 175653-46-0 and a molecular weight of 243.22 . Its IUPAC name is 2-nitro-N-(3-pyridinyl)benzamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H9N3O3 . The InChI code is 1S/C12H9N3O3/c16-12(14-9-4-3-7-13-8-9)10-5-1-2-6-11(10)15(17)18/h1-8H,(H,14,16) .Aplicaciones Científicas De Investigación
Chemical Properties and Electron Transport
- Research has shown that the nitro group in pyridine-based molecules, such as 2-nitro-N-pyridin-3-ylbenzamide, influences electron transport in molecular junctions. The addition of nitro groups to the pyridine ring results in lower conductance, affected by the twist angle of the pyridine rings and the steric hindrance of the nitro groups (Huang et al., 2018).
Synthesis and Crystal Structure
- The synthesis and crystal structure analysis of various pyridine derivatives, including those related to this compound, have been extensively studied. These studies focus on the chemical reactions and structural configurations of these compounds, highlighting their importance in diverse chemical applications (Rajadurai et al., 2003).
Interaction with Metal Complexes
- This compound and its analogs show unique interactions when forming complexes with metals. Research on these interactions provides insights into the geometric and electronic structures of these compounds, which is crucial for understanding their potential applications in catalysis and material science (Keene et al., 1980).
Potential Applications in Medicine and Industry
- Pyridine derivatives, including those structurally similar to this compound, have been studied for their potential applications in medicine and industry, such as in the synthesis of drugs and agrochemical substances (Żmigrodzka et al., 2022).
Photophysical and Electronic Properties
- Investigations into the photophysical and electronic properties of pyridine derivatives, including this compound, reveal important aspects of their behavior under various conditions. These studies are significant for their potential use in electronic devices and molecular machines (Gordillo et al., 2016).
Propiedades
IUPAC Name |
2-nitro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12(14-9-4-3-7-13-8-9)10-5-1-2-6-11(10)15(17)18/h1-8H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYIYRPPHKUIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2447244.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2447245.png)
![methyl 4-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2447246.png)
![N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2447247.png)
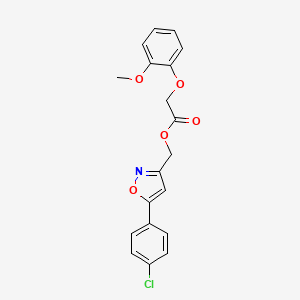
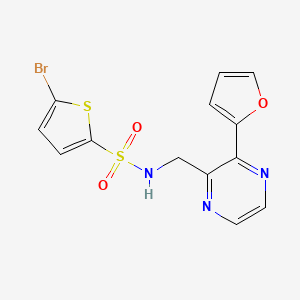
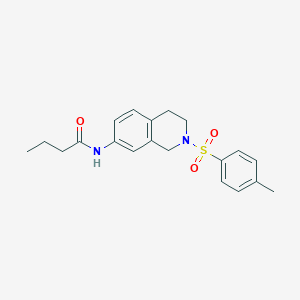
![8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447257.png)
![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2447258.png)
![2-(4-Isopropylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2447261.png)
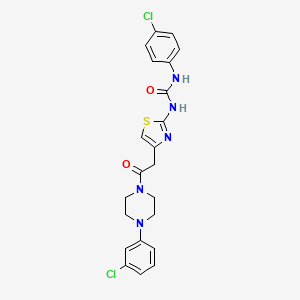
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2447264.png)
![4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/no-structure.png)
